molecular formula C20H20N2O2S2 B2976080 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919754-45-3

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2976080
CAS No.: 919754-45-3
M. Wt: 384.51
InChI Key: JOVCGVCGYMPXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-methoxy-3-methylphenyl substituent on the thiazole ring and a 4-(methylthio)phenyl group on the acetamide side chain.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-13-10-15(6-9-18(13)24-2)17-12-26-20(21-17)22-19(23)11-14-4-7-16(25-3)8-5-14/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVCGVCGYMPXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20N2O2S2C_{20}H_{20}N_{2}O_{2}S_{2}, with a molecular weight of approximately 384.51 g/mol. The structure includes a thiazole ring, a benzamide group, and various substituents that contribute to its unique chemical properties. Its synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through Hantzsch synthesis and subsequent acylation to introduce the benzamide moiety.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated effective inhibition against various bacterial strains. The minimum effective concentration (EC50) values for related compounds were reported as follows:

CompoundEC50 (µM)Bacterial Strain
A1156.7Xanthomonas oryzae
A4194.9Xanthomonas axonopodis
A6144.7Xanthomonas oryzae pv. oryzicola

These results indicate that thiazole derivatives can be effective alternatives to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies showed that related thiazole derivatives could induce apoptosis in tumor cells by activating caspase pathways and inhibiting DNA synthesis. Notably, compounds with specific substituents exhibited enhanced cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways, influencing cellular responses to stress and apoptosis.
  • Gene Expression Alteration : The compound may affect the expression levels of genes associated with inflammation and tumorigenesis, thus contributing to its therapeutic effects .

Case Studies

  • Antiviral Activity : In a study focusing on antiviral effects, derivatives similar to this compound were evaluated for their ability to inhibit hepatitis B virus (HBV). Results indicated that these compounds could enhance intracellular levels of APOBEC3G, which plays a crucial role in inhibiting HBV replication .
  • In Vivo Efficacy : Animal models have been utilized to assess the in vivo efficacy of thiazole derivatives against cancer and viral infections. Results demonstrated significant reductions in tumor size and viral load when treated with these compounds, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a common acetamide-thiazole scaffold with several derivatives reported in the literature. Key structural variations among analogs include substitutions on the thiazole ring, modifications to the acetamide side chain, and the presence of additional heterocyclic systems. Below is a comparative table highlighting these features:

Compound Name Thiazole Substituent Acetamide Side Chain Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 4-Methoxy-3-methylphenyl 4-(Methylthio)phenyl ~421.5* N/A N/A
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-Methoxyphenyl 4-Phenylpiperazin-1-yl 408.52 281–282
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (17) 4-Methoxyphenyl 4-(p-Tolyl)piperazin-1-yl 422.54 297–298
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide () Benzo[d]thiazol-2-yl-tetrahydrobenzo[b]thiophene 4-(Methylthio)phenyl 450.6 N/A
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide () 4-Cyanophenyl 4-(Ethylthio)phenyl 379.5 N/A

*Estimated based on molecular formula C₂₁H₂₁N₂O₂S₂.

Key Observations:
  • Thiazole Ring Modifications : Derivatives such as compound 16 () replace the 4-methoxy-3-methylphenyl group with simpler aryl groups (e.g., p-tolyl), reducing steric hindrance and altering electronic properties .
  • Acetamide Side Chain Diversity : The target compound’s 4-(methylthio)phenyl group is distinct from piperazine-linked analogs (e.g., compounds 16–18 in ), which exhibit enhanced solubility due to the basic nitrogen in piperazine .
  • Molecular Weight and Melting Points: Piperazine-containing analogs (e.g., compound 17) show higher melting points (~297°C) compared to non-piperazine derivatives, likely due to increased crystallinity from hydrogen bonding .
SAR Insights:
  • Thiazole Substituents : Electron-withdrawing groups (e.g., chloro in 107j) enhance antibacterial potency but may reduce antifungal efficacy .
  • Acetamide Side Chain : Bulky aryl groups (e.g., p-tolyl) improve membrane penetration, as seen in 107b and 107j .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step reactions, such as:

  • Thiazole ring formation : Reacting substituted phenylacetamide precursors with 2-aminothiazole derivatives in solvents like dioxane or 1,4-dioxane. Triethylamine is often used to neutralize HCl byproducts .
  • Acetamide coupling : Chloroacetyl chloride is added dropwise to 2-amino-thiazole intermediates, followed by recrystallization from ethanol-DMF mixtures to purify the product .
  • Catalytic optimization : ZnCl₂ in refluxing 1,4-dioxane enhances cyclization efficiency for heterocyclic intermediates .

Key considerations : Solvent polarity, reaction temperature (20–25°C vs. reflux), and catalyst selection significantly impact yield (55–91%) and purity .

Q. What spectroscopic techniques are utilized to characterize the structural integrity of this compound?

Standard methods include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., methylthio groups at δ 2.5 ppm) and carbon backbone assignments .
  • HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Melting point analysis : Consistency in melting points (e.g., 190–265°C) indicates purity .

Data validation : Cross-referencing experimental spectra with computational predictions (e.g., DFT) resolves ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while dioxane minimizes side reactions .
  • Catalyst screening : ZnCl₂ accelerates heterocyclization but may require post-reaction neutralization to avoid decomposition .
  • Temperature control : Lower temperatures (20–25°C) prevent premature precipitation, whereas reflux conditions enhance reaction rates for stubborn intermediates .
  • Purification : Recrystallization from ethanol-DMF (1:1) yields high-purity solids (>99%) .

Case study : Substituting triethylamine with K₂CO₃ in acetamide coupling increased yields from 55% to 91% .

Q. In studies reporting contradictory biological activities, what methodological approaches can validate the compound’s efficacy?

  • Assay standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent incubation times to reduce variability .
  • Purity verification : HPLC or LC-MS ensures >95% purity, as impurities (e.g., unreacted starting materials) may skew IC₅₀ values .
  • Orthogonal assays : Compare results across apoptosis assays (e.g., Annexin V) and metabolic activity tests (e.g., MTT) to confirm mechanisms .
  • Dose-response curves : Multi-point testing (e.g., 0.1–100 µM) identifies true activity vs. false positives .

Example : Compound 10 (N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide) showed selective activity against leukemia cell lines (GI₅₀ = 1.2 µM) but was inactive in others, highlighting cell-type specificity .

Q. What in silico strategies are applied to elucidate the mechanism of action of this compound?

  • Molecular docking : Predicts binding modes to targets (e.g., kinases) using software like AutoDock Vina. For example, 9c (a structural analog) showed strong hydrogen bonding with EGFR’s active site .
  • Molecular dynamics (MD) simulations : Assesses binding stability over 100 ns trajectories, with RMSD <2 Å indicating robust interactions .
  • QSAR modeling : Links substituent effects (e.g., methylthio vs. methoxy groups) to activity trends using descriptors like logP and polar surface area .

Case study : DFT calculations on 5a (a related acetamide) revealed electron-withdrawing groups enhance electrophilicity, correlating with improved anticancer activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological potencies across studies?

  • Source validation : Prioritize studies using standardized protocols (e.g., NCI-60 screening) over in-house assays .
  • Structural confirmation : Re-analyze disputed compounds via NMR to rule out isomerism or degradation .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., methylthio groups enhance activity against solid tumors) .

Example : Variability in 16 ’s activity (GI₅₀ = 0.8–50 µM) was traced to differences in cell culture media formulations .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterCondition 1 Condition 2
SolventDioxane1,4-Dioxane
CatalystTriethylamineZnCl₂
Temperature20–25°CReflux
Yield55–75%80–91%
Purity≥95%≥99%

Q. Table 2. Biological Activity of Structural Analogs

Compound Target Cell LineGI₅₀ (µM)
10 Leukemia (SR)1.2
16 Breast (MCF-7)0.8
9c Lung (NCI-H460)5.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.